molecular formula C26H22N2O5 B11086825 5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate

5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate

Cat. No.: B11086825
M. Wt: 442.5 g/mol
InChI Key: NVODYUNDOSTTKE-XSFVSMFZSA-N
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Description

The compound 5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a combination of functional groups, including cyano, amino, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between a cyano-substituted ketone and an aniline derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
  • Methyl 5-({N’‘-ethyl-N’-[1-(4-methylphenyl)-3-pyrrolidinyl]carbamimidamido}methyl)-2-methoxybenzoate

Uniqueness

Compared to similar compounds, 5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

[5-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H22N2O5/c1-17-6-4-5-7-22(17)28-25(29)20(16-27)14-18-8-13-23(32-3)24(15-18)33-26(30)19-9-11-21(31-2)12-10-19/h4-15H,1-3H3,(H,28,29)/b20-14+

InChI Key

NVODYUNDOSTTKE-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)OC)/C#N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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